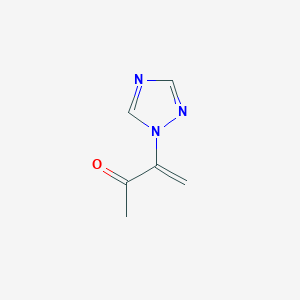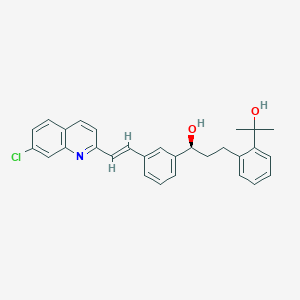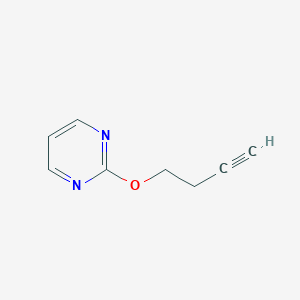
2-(But-3-yn-1-yloxy)pyrimidine
Vue d'ensemble
Description
2-(But-3-yn-1-yloxy)pyrimidine, also known as B3YP, is a pyrimidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, which make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-(But-3-yn-1-yloxy)pyrimidine is not yet fully understood. However, it has been suggested that 2-(But-3-yn-1-yloxy)pyrimidine may act as a nucleotide analog and inhibit DNA replication. 2-(But-3-yn-1-yloxy)pyrimidine has also been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-(But-3-yn-1-yloxy)pyrimidine has been shown to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. 2-(But-3-yn-1-yloxy)pyrimidine has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(But-3-yn-1-yloxy)pyrimidine has been shown to exhibit antiviral activity by inhibiting the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
2-(But-3-yn-1-yloxy)pyrimidine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits unique properties that make it a promising candidate for various research studies. However, 2-(But-3-yn-1-yloxy)pyrimidine also has some limitations. It is a relatively new compound, and its mechanism of action is not yet fully understood. Furthermore, 2-(But-3-yn-1-yloxy)pyrimidine may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-(But-3-yn-1-yloxy)pyrimidine. One area of research could be to further investigate the mechanism of action of 2-(But-3-yn-1-yloxy)pyrimidine and its potential as an anticancer agent. Another area of research could be to explore the use of 2-(But-3-yn-1-yloxy)pyrimidine as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the synthesis of 2-(But-3-yn-1-yloxy)pyrimidine derivatives with improved properties could also be an area of future research. Overall, 2-(But-3-yn-1-yloxy)pyrimidine has the potential to be a valuable tool in scientific research, and further investigation into its properties and applications is warranted.
Applications De Recherche Scientifique
2-(But-3-yn-1-yloxy)pyrimidine has been used in various scientific research studies due to its unique properties. It has been used as a synthetic intermediate in the preparation of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and antiviral agents. 2-(But-3-yn-1-yloxy)pyrimidine has also been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, 2-(But-3-yn-1-yloxy)pyrimidine has been used as a ligand for the preparation of metal complexes that exhibit interesting properties such as luminescence and catalytic activity.
Propriétés
Numéro CAS |
111097-47-3 |
|---|---|
Nom du produit |
2-(But-3-yn-1-yloxy)pyrimidine |
Formule moléculaire |
C8H8N2O |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
2-but-3-ynoxypyrimidine |
InChI |
InChI=1S/C8H8N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h1,4-6H,3,7H2 |
Clé InChI |
MQNQKDMXJFRITO-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=NC=CC=N1 |
SMILES canonique |
C#CCCOC1=NC=CC=N1 |
Synonymes |
Pyrimidine, 2-(3-butynyloxy)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

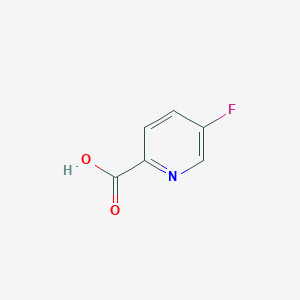


![4-[(E)-[2-[[4-(Dimethylamino)phenyl]methylideneamino]fluoren-9-ylidene]methyl]-N,N-dimethylaniline](/img/structure/B22186.png)
![(6S)-6-[(5R)-6,6-Dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide](/img/structure/B22187.png)
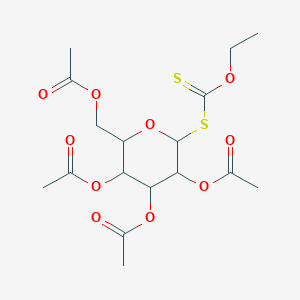
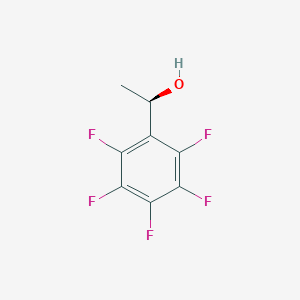



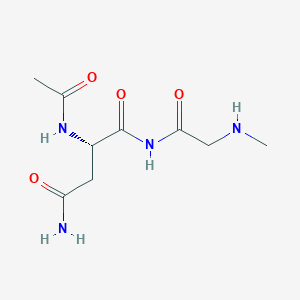
![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)
